molecular formula C12H12N2O2 B1584194 ethyl 4-phenyl-1H-pyrazole-3-carboxylate CAS No. 6963-62-8

ethyl 4-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B1584194
CAS No.: 6963-62-8
M. Wt: 216.24 g/mol
InChI Key: BQUUXGPEWAUSLS-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms This compound is characterized by the presence of an ethyl ester group at the 3-position and a phenyl group at the 4-position of the pyrazole ring

Mechanism of Action

Target of Action

Pyrazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets . These targets often play crucial roles in various biochemical processes, contributing to the compound’s diverse biological activities.

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to significant changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways . The exact pathways affected would depend on the specific targets of the compound and the biological context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ethyl 4-phenyl-1H-pyrazole-3-carboxylate . These factors can include the biological environment within the body, such as pH and temperature, as well as external environmental factors. Understanding these influences is crucial for optimizing the use of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazole derivative .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Pyrazole-3-carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

Ethyl 4-phenyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

    Ethyl 1H-pyrazole-4-carboxylate: Lacks the phenyl group at the 4-position.

    1-Phenyl-3-methyl-1H-pyrazole-4-carboxylate: Contains a methyl group instead of an ethyl ester.

    4-Phenyl-1H-pyrazole-3-carboxylic acid: The ester group is replaced by a carboxylic acid.

Uniqueness: Ethyl 4-phenyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-10(8-13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUUXGPEWAUSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288372
Record name ethyl 4-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6963-62-8
Record name 6963-62-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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